4-Methylthieno[3,4-b]pyridine
Description
4-Methylthieno[3,4-b]pyridine is a fused heterocyclic compound comprising a thiophene ring (a five-membered sulfur-containing ring) fused to a pyridine ring. The methyl group at the 4-position modulates its electronic and steric properties, influencing reactivity and biological interactions.
Properties
CAS No. |
109510-31-8 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
4-methylthieno[3,4-b]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-9-8-5-10-4-7(6)8/h2-5H,1H3 |
InChI Key |
AQQGSLHLSKVUPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=CSC=C12 |
Canonical SMILES |
CC1=CC=NC2=CSC=C12 |
Synonyms |
Thieno[3,4-b]pyridine, 4-methyl- (6CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems :
- 4-Methylthieno[3,4-b]pyridine: Contains a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring.
- Pyrazolo[3,4-b]pyridine : Features two adjacent nitrogen atoms in the pyrazole ring fused to pyridine, enhancing hydrogen-bonding capabilities .
- Pyrrolo[3,4-b]pyridine : Includes a nitrogen-containing pyrrole ring fused to pyridine, offering distinct electronic properties due to the lone pair on the pyrrole nitrogen .
- Imidazo[1,5-a]pyridine : Contains two nitrogen atoms in the imidazole ring, enabling diverse binding modes in biological systems .
Substituent Effects: The methyl group in this compound may improve lipophilicity compared to unsubstituted thienopyridines, akin to how 3-bromo-1-methylpyrazolo[3,4-b]pyridine (MW: 212.05 g/mol) gains stability and reactivity from bromine and methyl substituents .
Pyrazolo[3,4-b]pyridines :
- Anticancer : Derivatives inhibit CDK1 and GSK-3 kinases .
- CNS Agents : Examples include Vericiguat (Merck) for cardiovascular diseases and compounds targeting Alzheimer’s disease .
- Antiviral : Demonstrated activity against RNA viruses .
Thieno[3,4-b]pyridines:
- Hypothesized to exhibit distinct pharmacokinetics due to sulfur’s electronegativity and metabolic stability. Potential applications in kinase inhibition or antimicrobials, similar to pyrazolo derivatives .
Imidazo[1,5-a]pyridines :
Physical and Chemical Properties
| Property | This compound (Inferred) | 3-Bromo-1-methylpyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine-3-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~180–200 | 212.05 | Varies by substituent |
| Solubility | Moderate in organic solvents | Low (hydrophobic substituents) | Enhanced by carboxamide group |
| Stability | Air-stable (methyl group) | Stable (bromine enhances crystallinity) | Sensitive to hydrolysis |
| Key Functional Groups | Thiophene, pyridine, methyl | Pyrazole, bromine, methyl | Carboxamide, pyrazole |
*Data inferred from .
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